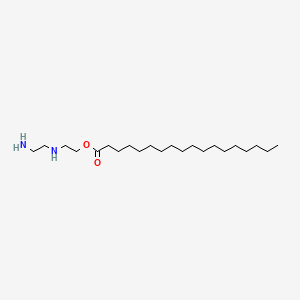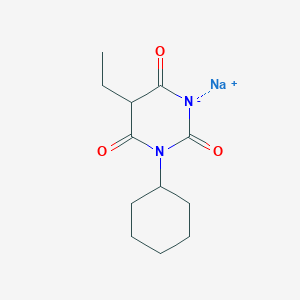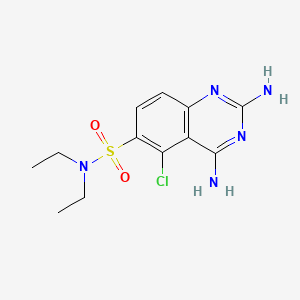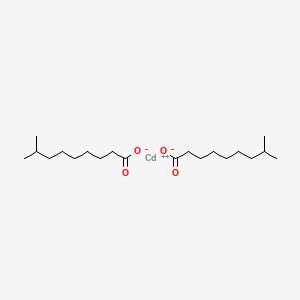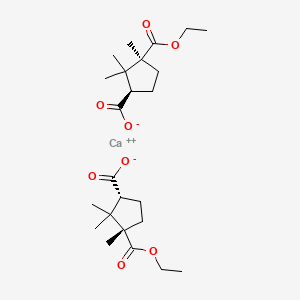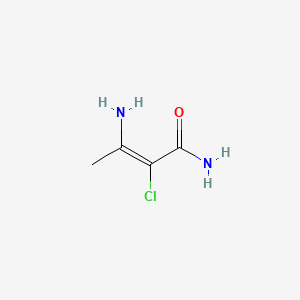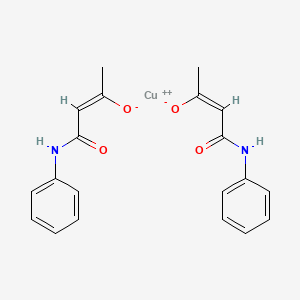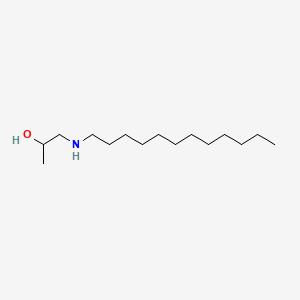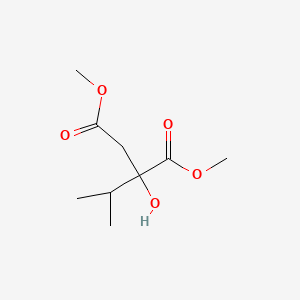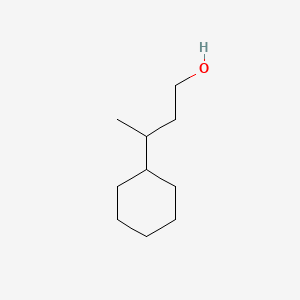
Potassium 3-(acetylamino)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(acetylamino)propanesulphonate: is a chemical compound with the molecular formula C5H10KNO4S and a molar mass of 219.30 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(acetylamino)propanesulphonate typically involves the reaction of 3-aminopropanesulfonic acid with acetic anhydride in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Potassium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-aminopropanesulfonate
- Sodium 3-(acetylamino)propanesulphonate
- Potassium 3-(methylamino)propanesulphonate
Uniqueness
Potassium 3-(acetylamino)propanesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylamino group provides additional stability and reactivity compared to similar compounds .
Properties
CAS No. |
77337-71-4 |
|---|---|
Molecular Formula |
C5H10KNO4S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
potassium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.K/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
InChI Key |
WDIYOOMJRKTFKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[K+] |
Related CAS |
77337-76-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
